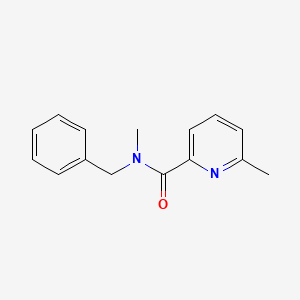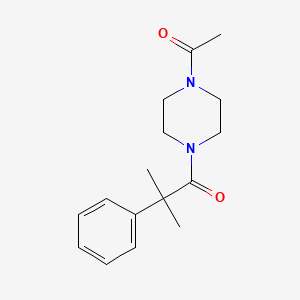
1-(4-Acetylpiperazin-1-yl)-2-methyl-2-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylpiperazin-1-yl)-2-methyl-2-phenylpropan-1-one, also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP), is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It was first synthesized in 2010 and has gained popularity as a designer drug due to its stimulant and euphoric effects.
Mécanisme D'action
MPHP acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation and euphoria. MPHP also acts as a weak serotonin reuptake inhibitor, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects:
The effects of MPHP on the body include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, focus, and energy. However, prolonged use of MPHP can lead to tolerance, dependence, and addiction. It can also cause adverse effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
MPHP has been used in laboratory experiments to study its effects on the central nervous system. Its potency and selectivity for dopamine and norepinephrine reuptake inhibition make it a useful tool for studying these neurotransmitters. However, its abuse potential and adverse effects limit its use in research.
Orientations Futures
Further research is needed to fully understand the mechanism of action and long-term effects of MPHP. Additionally, studies on the potential therapeutic applications of MPHP, such as for the treatment of attention deficit hyperactivity disorder (ADHD), may be warranted. The development of safer and more selective compounds that target dopamine and norepinephrine reuptake may also be a promising area of research.
Conclusion:
In conclusion, MPHP is a synthetic cathinone that acts as a potent dopamine and norepinephrine reuptake inhibitor. It has been used in scientific research to study its effects on the central nervous system, but its abuse potential and adverse effects limit its use. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of MPHP.
Méthodes De Synthèse
The synthesis of MPHP involves the condensation of 4'-methylpropiophenone with piperazine in the presence of an acid catalyst. The resulting product is then acetylated to produce MPHP. The purity of the final product can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
MPHP has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-methyl-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13(19)17-9-11-18(12-10-17)15(20)16(2,3)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWXBZBWNJCCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
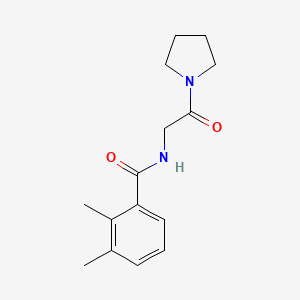
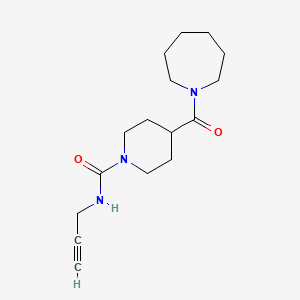
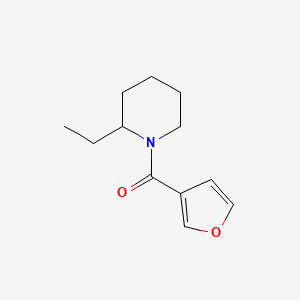

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)
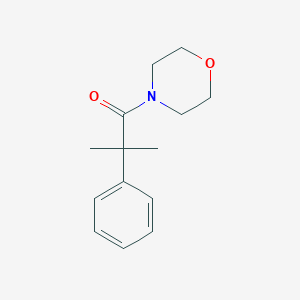
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)

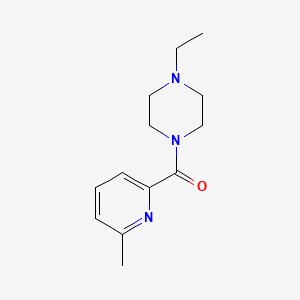
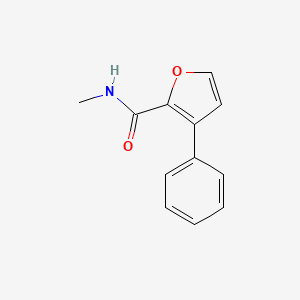

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
